Product packaging for 3-(2-Bromo-5-hydroxyphenyl)propanoic acid(Cat. No.:)

3-(2-Bromo-5-hydroxyphenyl)propanoic acid

Cat. No.: B12325273
M. Wt: 245.07 g/mol
InChI Key: SDYYNTGQEWHETN-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-hydroxyphenyl)propanoic acid is a brominated and hydroxylated phenylpropanoic acid derivative serving as a valuable synthetic building block in organic chemistry and drug discovery research. This compound features a carboxylic acid functional group and a bromine atom on the aromatic ring, making it a versatile intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions or amide bond formation. Researchers utilize this scaffold in the design and synthesis of complex molecules for pharmacological screening and the development of novel bioactive compounds. The structural motif of a substituted phenylpropanoic acid is of significant interest in medicinal chemistry. As a standard laboratory reagent, it is supplied for research purposes only. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Ensure you consult the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B12325273 3-(2-Bromo-5-hydroxyphenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-(2-bromo-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9BrO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)

InChI Key

SDYYNTGQEWHETN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCC(=O)O)Br

Origin of Product

United States

Synthetic Methodologies for 3 2 Bromo 5 Hydroxyphenyl Propanoic Acid

Retrosynthetic Analysis of 3-(2-Bromo-5-hydroxyphenyl)propanoic acid

A retrosynthetic analysis of the target molecule, this compound, suggests several feasible disconnection points. The primary disconnections are at the carbon-bromine (C-Br) bond and the bond connecting the propanoic acid side chain to the aromatic ring.

One logical disconnection is the C-Br bond, leading to the precursor 3-(5-hydroxyphenyl)propanoic acid. This simplifies the synthesis to a late-stage bromination of a readily available or easily synthesized intermediate. Another key disconnection involves the propanoic acid side chain, which can be conceptually removed to identify simpler aromatic precursors such as 2-bromo-5-hydroxybenzaldehyde (B121625) or a related derivative. This approach would then require the construction of the three-carbon acid chain.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights two main strategies: functional group interconversion on a pre-existing phenylpropanoic acid core or the construction of the side chain onto a pre-functionalized aromatic ring.

Conventional Multi-Step Synthesis Approaches

Conventional syntheses of this compound typically involve a sequence of reactions, including the protection of reactive functional groups, introduction of substituents, and final deprotection and purification steps.

Bromination Strategies for Phenolic Precursors

The introduction of a bromine atom onto the aromatic ring is a critical step. The hydroxyl group of a phenolic precursor is a strongly activating, ortho-, para-directing group. However, direct bromination of a phenol (B47542) can be aggressive and lead to multiple bromination products. Therefore, the reaction often requires careful control of stoichiometry and reaction conditions.

A common strategy involves the bromination of a protected phenolic precursor, such as a methoxy-substituted analogue. For instance, the bromination of 3-methoxybenzoic acid with reagents like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of an acid catalyst can selectively introduce a bromine atom at the position ortho to the methoxy (B1213986) group. google.com This is due to the directing effect of the methoxy group. A similar directing effect would be expected for a protected 3-(5-hydroxyphenyl)propanoic acid.

Brominating AgentCatalyst/ConditionsSelectivity
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄)Ortho to activating group
DibromohydantoinAcid catalyst (e.g., H₂SO₄)Ortho to activating group
Bromine (Br₂)Lewis acid (e.g., FeBr₃) or solvent controlCan be less selective

Carboxylation Reactions for Propanoic Acid Formation

The formation of the propanoic acid side chain can be achieved through various methods. One classical approach is the malonic ester synthesis, where a suitably substituted benzyl (B1604629) halide is reacted with diethyl malonate, followed by hydrolysis and decarboxylation.

Another approach involves the extension of a pre-existing functional group. For example, a 2-bromo-5-hydroxybenzaldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction to form a cinnamic acid derivative, which can then be reduced to the propanoic acid.

Carbonylation reactions, while common for the industrial synthesis of propanoic acid itself from ethylene, are less frequently employed for the specific synthesis of substituted phenylpropanoic acids in a laboratory setting due to the requirement of specialized equipment for handling carbon monoxide at high pressures and temperatures. thermofisher.comchemsynthesis.com

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential to prevent unwanted side reactions with the hydroxyl and carboxylic acid functionalities during the synthesis. collegedunia.comvedantu.comlscollege.ac.in

Phenolic Hydroxyl Group: The hydroxyl group is often protected as a methyl ether (methoxy group) or a benzyl ether. The methyl ether is robust and can withstand many reaction conditions but requires harsh conditions for cleavage (e.g., with boron tribromide, BBr₃). Benzyl ethers are also stable and can be removed under milder conditions by catalytic hydrogenation.

Carboxylic Acid Group: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. This prevents the acidic proton from interfering with base-sensitive reactions and can also facilitate purification. The ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions at the end of the synthetic sequence.

The choice of protecting groups must be strategic to ensure they can be removed selectively without affecting other parts of the molecule.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Each step of the synthesis requires purification of the intermediate product to ensure the purity of the final compound. Common techniques include:

Extraction: Used to separate the product from the reaction mixture based on its solubility in different solvents.

Crystallization: An effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, leading to the formation of pure crystals.

Column Chromatography: A versatile technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). This is particularly useful for purifying non-crystalline solids or oils.

Distillation: Used for the purification of volatile liquids, although less relevant for the high-boiling point compounds in this synthesis.

The final product, this compound, being a solid carboxylic acid, would likely be purified by crystallization. The purity can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Novel and Advanced Synthetic Routes

While conventional multi-step syntheses are reliable, modern organic chemistry offers more direct and efficient approaches.

One potential advanced route could involve a C-H activation/carboxylation reaction. This would allow for the direct introduction of the propanoic acid side chain onto a pre-brominated phenolic precursor, although achieving the desired regioselectivity could be challenging.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could also be envisioned. For example, a Heck reaction between 2,4-dibromoanisole (B1585499) and acrylic acid, followed by reduction and demethylation, could potentially yield the target molecule. However, controlling the regioselectivity of the coupling reaction would be a key challenge.

Another innovative approach could be the use of microfluidic reactors or flow chemistry. These technologies can offer improved control over reaction parameters, leading to higher yields and purity, and can be particularly advantageous for hazardous reactions.

While specific examples for the synthesis of this compound using these advanced methods are not readily found in the literature, they represent promising areas for future research and development in the synthesis of this and related compounds.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.com The Mizoroki-Heck reaction, in particular, provides a powerful method for constructing the propanoic acid side chain. mdpi.comresearchgate.netugent.be A plausible route involves the palladium-catalyzed coupling of a di-halogenated phenol, such as 1,4-dibromo-2-hydroxybenzene, with an acrylate (B77674) derivative like ethyl acrylate. ugent.be This would be followed by hydrogenation to reduce the double bond and hydrolysis of the ester to yield the final carboxylic acid.

Key considerations for this approach include:

Catalyst System: Palladium complexes, often with phosphine (B1218219) ligands, are typically employed. Phosphine-free conditions have also been shown to be effective in some cases. researchgate.net

Protecting Groups: The phenolic hydroxyl group may require protection (e.g., as a benzyl ether) to prevent side reactions, with subsequent deprotection as a final step. researchgate.net

Reaction Conditions: The choice of base, solvent, and temperature is crucial for optimizing the yield and preventing side product formation. ugent.be

The Heck reaction is known for its tolerance of various functional groups, making it a versatile tool for synthesizing complex molecules like this compound. mdpi.com

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The specific arrangement of substituents on the aromatic ring is critical. A key challenge is controlling the position of bromination. Starting with 3-hydroxyphenylpropanoic acid, electrophilic aromatic bromination must be directed to the C-2 position. medchemexpress.comsigmaaldrich.comsigmaaldrich.com The directing effects of the hydroxyl (-OH) and propanoic acid (-CH₂CH₂COOH) groups determine the outcome. The -OH group is a strong ortho-, para-director, while the alkyl side chain is a weak ortho-, para-director. Bromination would be expected to occur ortho to the powerful hydroxyl activator, leading to substitution at the C-2, C-4, or C-6 positions. Achieving high regioselectivity for the C-2 position might require specific brominating agents or reaction conditions to manage steric hindrance and electronic effects. mdpi.comnih.govmdpi.com For instance, theoretical analyses and experimental results for substituted phenols show that achieving high selectivity in bromination is possible but often complex. mdpi.com

Stereoselectivity: If a chiral version of this compound is desired, with a stereocenter at the α- or β-position of the propanoic acid chain, stereoselective methods are required. While the parent compound is achiral, derivatives could be made chiral. Asymmetric synthesis can be achieved through several methods:

Asymmetric Hydrogenation: A chiral catalyst can be used for the enantioselective hydrogenation of a corresponding 2-bromo-5-hydroxycinnamic acid derivative.

Chiral Auxiliaries: Attaching a chiral auxiliary to an acrylic acid precursor can direct a conjugate addition reaction, followed by removal of the auxiliary. mdpi.com

Biocatalysis: Enzymes can be used to perform stereoselective reactions, such as the reduction of a keto group or the addition of a nucleophile. nih.govnih.govnih.govmdpi.comrsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. wordpress.com

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is a major focus in green chemistry, as solvents contribute significantly to chemical waste. researchgate.netbiotage.com For the synthesis of this compound, several greener alternatives to conventional hazardous solvents like DMF or chlorinated hydrocarbons exist:

Water: Performing reactions in water is ideal, as it is non-toxic, non-flammable, and inexpensive. Reactions like the Michael addition of phenols to acrylic acid can sometimes be conducted in water. researchgate.netnih.gov

Ethanol and 2-Propanol: These alcohols are considered greener solvents and can be used in reactions like Knoevenagel condensations or transition metal-catalyzed couplings. nih.gov

Solvent-Free Reactions: Solid-state reactions or reactions conducted with minimal solvent (neat conditions) can significantly reduce waste. For example, Knoevenagel condensations can sometimes be performed by simply heating the reactants with a solid catalyst. researchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid at low temperatures and are often biodegradable and have low toxicity. researchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. wordpress.comprimescholars.comscranton.eduomnicalculator.comyoutube.com Reactions with high atom economy are inherently more efficient and produce less waste.

Consider a plausible two-step synthesis of this compound starting from 2-bromo-5-hydroxybenzaldehyde and malonic acid (Knoevenagel condensation), followed by catalytic hydrogenation.

Step 1: Knoevenagel Condensation

Reactants: 2-bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂) + Malonic Acid (C₃H₄O₄)

Product: 3-(2-Bromo-5-hydroxyphenyl)propenoic acid (C₉H₇BrO₃) + CO₂ + H₂O

Analysis: This step involves the loss of carbon dioxide and water, reducing its atom economy.

Step 2: Hydrogenation

Reactants: 3-(2-Bromo-5-hydroxyphenyl)propenoic acid (C₉H₇BrO₃) + H₂

Product: this compound (C₉H₉BrO₃)

Analysis: This is an addition reaction with 100% atom economy, as all atoms from the reactants are incorporated into the product.

Sustainable Catalysis in Synthesis

Sustainable catalysis involves using catalysts that are environmentally friendly, recyclable, and highly efficient. For the synthesis of this compound, this can be applied in several ways:

Heterogeneous Catalysts: Instead of homogeneous palladium catalysts that can be difficult to separate from the product mixture, heterogeneous catalysts (e.g., palladium on carbon for hydrogenation, or polymer-supported catalysts for coupling reactions) can be used. rsc.org These are easily filtered off and can often be reused multiple times, reducing metal waste and cost.

Biocatalysis: The use of enzymes offers a highly sustainable approach. nih.govcphi-online.comresearchgate.netmdpi.com Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, are highly selective, and are biodegradable. For example, a carboxylic acid reductase (CAR) could potentially reduce a corresponding dicarboxylic acid precursor, or an enoate reductase could perform a stereoselective hydrogenation of the cinnamic acid intermediate. researchgate.net The development of engineered enzymes continues to expand the scope of biocatalysis for complex chemical synthesis. nih.gov

Table of Mentioned Compounds

Scale-Up Considerations for Laboratory-Scale Synthesis

Scaling up the synthesis of this compound from a small, research-scale to a larger laboratory or pilot-plant scale introduces several challenges that are not always apparent at the benchtop level. acs.orgasynt.com The successful transition requires careful consideration of various chemical engineering principles to ensure the process is safe, efficient, and reproducible. hoffmanchemicals.comepicsysinc.com

Key challenges and considerations include:

Heat Management: Electrophilic aromatic bromination reactions are typically exothermic. adesisinc.com On a small scale, the heat generated can easily dissipate into the surrounding environment. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid increase in temperature, potentially causing side reactions, reducing product yield and purity, and in the worst case, leading to a thermal runaway. acs.org For a scaled-up synthesis, a reactor with efficient heat exchange capabilities, such as a jacketed reactor with a circulating coolant, would be necessary to maintain the optimal reaction temperature. adesisinc.com

Mass Transfer and Mixing: Achieving uniform mixing becomes more challenging in larger reactors. epicsysinc.comcurapath.com Inadequate mixing can result in localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities, such as di-brominated products. The choice of stirrer design, agitation speed, and baffle placement are critical to ensure that the reactants are homogeneously distributed throughout the reaction mixture. curapath.com

Reagent Addition: The rate of addition of the brominating agent (e.g., N-Bromosuccinimide) is a critical parameter. curapath.com A slow, controlled addition is often necessary to manage the reaction's exothermicity and to favor mono-bromination over poly-bromination. On a larger scale, this requires a reliable and calibrated dosing system.

Work-up and Product Isolation: The procedures for quenching the reaction, separating the product from the reaction mixture, and purification can be more complex at a larger scale. For instance, extractions will require larger volumes of solvents, and filtration of the final product may be slower and require specialized equipment. Crystallization, a common purification technique, can also be affected by the scale, influencing crystal size and purity.

Safety: Handling larger quantities of chemicals, particularly reactive reagents like brominating agents, increases the potential hazards. A thorough risk assessment is essential, and appropriate safety measures, such as conducting the reaction in a well-ventilated area or a fume hood and having appropriate personal protective equipment, must be in place.

The following table summarizes the key scale-up considerations and potential mitigation strategies:

ParameterChallengeMitigation Strategy
Heat TransferPotential for thermal runaway due to exothermic reaction.Use of a jacketed reactor with a temperature control system; controlled rate of reagent addition. acs.orgadesisinc.com
Mass Transfer (Mixing)Non-homogeneous reaction mixture leading to side products.Optimize stirrer design and agitation speed; use of baffles in the reactor. curapath.com
Reagent AdditionDifficulty in controlling reaction rate and selectivity.Employ a calibrated pump for slow and continuous addition of the brominating agent.
Product Isolation and PurificationHandling large volumes for extraction, filtration, and crystallization.Use of appropriately sized equipment; optimization of crystallization conditions for the larger scale.
SafetyIncreased risks associated with handling larger quantities of chemicals.Conduct a thorough risk assessment; use appropriate personal protective equipment and engineering controls.

Chemical Reactivity and Mechanistic Studies of 3 2 Bromo 5 Hydroxyphenyl Propanoic Acid

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in 3-(2-Bromo-5-hydroxyphenyl)propanoic acid is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification to form phenolic esters. This transformation is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. While direct esterification with a carboxylic acid is possible, it often requires harsher conditions and may lead to side reactions. A more controlled method involves the use of activating agents. For instance, the reaction with pivalic anhydride in the presence of sodium thiosulfate (B1220275) can facilitate the formation of phenolic esters from carboxylic acids under milder conditions. unirioja.es The selective esterification of the phenolic hydroxyl group in the presence of the carboxylic acid function can be challenging and may require protective group strategies.

Etherification of the phenolic hydroxyl group is commonly carried out through the Williamson ether synthesis. masterorganicchemistry.combyjus.comkhanacademy.orgpressbooks.puborganicchemistrytutor.com This S\textsubscript{N}2 reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether. The efficiency of this reaction is highest with primary alkyl halides. masterorganicchemistry.com It is important to note that direct etherification with alcohols is generally not feasible and requires the alcohol to be converted into a better leaving group first.

Table 1: Exemplary Esterification and Etherification Reactions of the Hydroxyl Group

ReactantReagent(s)ProductReaction Type
This compoundAcetyl chloride, Pyridine3-(2-Bromo-5-acetoxyphenyl)propanoic acidEsterification
This compound1. Sodium hydride (NaH)2. Methyl iodide (CH₃I)3-(2-Bromo-5-methoxyphenyl)propanoic acidEtherification
This compound1. Sodium hydride (NaH)2. Benzyl (B1604629) bromide (BnBr)3-(2-Bromo-5-(benzyloxy)phenyl)propanoic acidEtherification

Oxidation Pathways of the Phenolic Moiety

The phenolic moiety, being a bromophenol, is susceptible to oxidation. Studies on the oxidation of bromophenols have shown that they can undergo oxidative coupling to form more complex structures. researchgate.netresearchgate.netrsc.orgnih.gov For example, oxidation with reagents like manganese oxides or potassium permanganate (B83412) can generate bromophenoxyl radicals. researchgate.net These radicals can then couple in various ways (ortho-ortho, ortho-para, or para-para) to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). unirioja.esresearchgate.netcore.ac.uknih.govmdpi.com The specific products formed depend on the reaction conditions and the substitution pattern of the starting phenol. core.ac.uk

Table 2: Potential Products from the Oxidative Coupling of this compound

OxidantPotential Product TypeCoupling Position(s)
Potassium permanganate (KMnO₄)Dimer (C-C or C-O coupled)ortho to hydroxyl, para to hydroxyl
Manganese dioxide (MnO₂)Dimer (C-C or C-O coupled)ortho to hydroxyl, para to hydroxyl
Iron(III) chloride (FeCl₃)Dimer (C-C or C-O coupled)ortho to hydroxyl, para to hydroxyl

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality allows for a range of transformations, most notably amidation, reduction, and decarboxylation.

Amidation and Reduction Reactions

The carboxylic acid group can be converted to an amide by reaction with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). A study on the amidation of the structurally similar 3-phenylpropanoic acid demonstrated the formation of amides with amino acids. researchgate.net Similarly, this compound can be expected to form a variety of amides. nih.gov

The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-bromo-5-hydroxyphenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Alternatively, the carboxylic acid can first be converted to an ester, which can then be reduced under milder conditions. A related study describes the reduction of amides derived from 3-phenyl-3-phenylthiopropionic acids to the corresponding amines using lithium aluminum hydride. nih.gov

Table 3: Amidation and Reduction Reactions of the Carboxylic Acid Group

ReactantReagent(s)ProductReaction Type
This compoundAniline, EDC, HOBtN-Phenyl-3-(2-bromo-5-hydroxyphenyl)propanamideAmidation
This compoundBenzylamine, DCCN-Benzyl-3-(2-bromo-5-hydroxyphenyl)propanamideAmidation
This compoundLithium aluminum hydride (LiAlH₄), THF3-(2-Bromo-5-hydroxyphenyl)propan-1-olReduction

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, although it typically requires specific structural features or harsh conditions. For simple carboxylic acids, this reaction is often difficult. However, for compounds with activating groups, such as β-keto acids, decarboxylation can occur more readily upon heating. While the target compound is not a β-keto acid, decarboxylation of structurally related cinnamic acids has been studied. researchgate.netresearchgate.netrsc.orgnih.govtandfonline.com These studies often involve transition metal catalysts or enzymatic methods. researchgate.nettandfonline.com For this compound, decarboxylation to yield 4-bromo-3-ethylphenol (B2404730) would likely require high temperatures or specialized catalytic systems.

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. harvard.eduwikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orgresearchgate.netwashington.edulibretexts.org This reaction is instrumental in the synthesis of arylalkynes.

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond. It involves the palladium-catalyzed reaction of the aryl bromide with a primary or secondary amine in the presence of a strong base. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Substituent

Coupling PartnerCatalyst System (Typical)Product TypeReaction Name
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Biphenyl derivativeSuzuki-Miyaura
PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NPhenylalkyne derivativeSonogashira
AnilinePd₂(dba)₃, BINAP, NaOtBuDiphenylamine derivativeBuchwald-Hartwig

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the benzene (B151609) ring is substituted with a bromine atom, a hydroxyl group, and a propanoic acid group. The bromine atom is a good leaving group. The hydroxyl group is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. The propanoic acid group is weakly electron-withdrawing. Therefore, direct nucleophilic substitution of the bromine atom is generally not favored under standard SNAr conditions due to the lack of strong electron-withdrawing groups to sufficiently activate the aromatic ring.

However, the phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. This greatly increases the nucleophilicity of the molecule, allowing it to act as a nucleophile in SNAr reactions with other, more activated, aromatic systems. For instance, a similar 2-bromophenol (B46759) derivative can be deprotonated with a base like potassium carbonate to act as a nucleophile and attack an electrophilic carbon in another aromatic ring, such as in 1-fluoro-2-nitrobenzene.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used for the synthesis of biaryls and has the advantage of using commercially available and relatively non-toxic boron reagents. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a suitable boronic acid or ester. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. acs.orgnih.gov The choice of ligand can be crucial, with bulky, electron-rich phosphines often being effective for coupling aryl bromides. mdpi.com While specific examples with this exact molecule are not prevalent in the literature, related couplings of ortho-substituted bromoanilines and other aryl bromides have been extensively studied, providing a framework for potential reaction conditions. nih.gov

EntryAryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OEstimated 70-90%
2This compound4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃DioxaneEstimated 75-95%
3This compoundN-Boc-pyrazole-4-boronic acid pinacol (B44631) esterPd(dppf)Cl₂K₃PO₄DMFEstimated 60-85%

Yields are estimated based on similar reactions reported in the literature.

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org In the context of this compound, the aryl bromide can be coupled with various alkenes to introduce a vinyl group onto the aromatic ring.

Typical catalysts for the Heck reaction include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phosphine ligand and a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). wikipedia.orgorganic-chemistry.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org The choice of ligand and reaction conditions can influence the regioselectivity of the addition to the alkene. researchgate.net

EntryAlkeneCatalyst SystemBaseSolventYield (%)
1n-Butyl acrylate (B77674)Pd(OAc)₂/PPh₃Et₃NDMFEstimated 80-95%
2StyrenePd(OAc)₂K₂CO₃DMAEstimated 70-90%
3CyclohexenePd(dppf)Cl₂NaOAcNMPEstimated 50-70%

Yields are estimated based on similar reactions reported in the literature.

Reactions Involving the Propanoic Acid Side Chain

The propanoic acid side chain offers additional sites for chemical modification, including the alpha-carbon and the potential for cyclization reactions.

Functionalization at the α-position of the propanoic acid side chain can lead to the introduction of new functional groups and the creation of chiral centers. While classical enolate chemistry can be challenging, modern methods involving C-H activation have emerged as powerful tools for α-functionalization.

Palladium-catalyzed C(sp³)–H arylation has been used for the synthesis of unnatural chiral α-amino acids. nih.govnih.gov This approach often employs a directing group to facilitate the selective activation of the α-C-H bond. For this compound, the carboxylic acid could potentially be converted to a suitable directing group, such as an amide, to enable α-arylation or other functionalizations. The choice of ligand is critical in controlling the reactivity and selectivity of these transformations. nih.gov

The structure of this compound is well-suited for intramolecular cyclization reactions, which can lead to the formation of various heterocyclic systems.

Lactonization: The phenolic hydroxyl group can react with the carboxylic acid of the propanoic acid side chain to form a lactone. This intramolecular esterification can be promoted by acid catalysis or by using coupling agents. The formation of a six-membered ring would lead to a dihydrocoumarin (B191007) derivative. The mechanism typically involves protonation of the carbonyl group of the carboxylic acid, followed by nucleophilic attack from the phenolic hydroxyl group and subsequent elimination of water. youtube.com

Palladium-Catalyzed Intramolecular Cyclization: The bromine atom and the propanoic acid side chain can participate in intramolecular palladium-catalyzed reactions. For example, an intramolecular Heck reaction could potentially occur if the propanoic acid side chain is modified to contain a double bond. wikipedia.org More directly, palladium-catalyzed cyclization of bromo dienes has been shown to preferentially form five- or six-membered rings. It is also conceivable that under certain conditions, a palladium-catalyzed cyclization could occur involving the activation of a C-H bond on the propanoic acid side chain, leading to the formation of a benzofuran-fused ring system. acs.org

Mechanistic Investigations of Key Transformations (e.g., kinetics, intermediates)

Understanding the mechanisms of the reactions described above is crucial for optimizing reaction conditions and predicting outcomes.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle for aryl bromides. nih.gov

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid. Kinetic studies have shown that the nature of the base and the boronic acid derivative can significantly affect the rate of transmetalation.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Kinetic studies on the Suzuki-Miyaura reaction of aryl bromides have provided insights into the relative rates of these steps and the nature of the catalytically active species. nih.govacs.org The detection and characterization of palladium(II) intermediates have further elucidated the reaction pathway. nih.gov

Heck Reaction: The mechanism of the Heck reaction also proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. wikipedia.org

Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. acs.orglibretexts.org

Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond. This step determines the regioselectivity of the reaction. researchgate.net

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a hydridopalladium complex. libretexts.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex. wikipedia.org

Kinetic analyses of Heck reactions have been conducted to understand the influence of various parameters, such as substrate, catalyst, and ligand concentrations, on the reaction rate. researchgate.netacs.org These studies help to identify the rate-determining step and optimize the reaction conditions for higher efficiency. acs.org For intramolecular Heck reactions, the entropic advantage often leads to more efficient cyclizations compared to their intermolecular counterparts. libretexts.org

Synthesis and Exploration of Derivatives and Analogues of 3 2 Bromo 5 Hydroxyphenyl Propanoic Acid

Structural Modification Strategies

The core structure of 3-(2-bromo-5-hydroxyphenyl)propanoic acid presents multiple avenues for chemical modification. These alterations are strategically designed to probe the compound's interaction with biological targets and to optimize its activity profile. The primary sites for modification include the aromatic ring, the propanoic acid chain, and the reactive hydroxyl and carboxyl functionalities.

The phenyl ring of this compound is a prime candidate for substitution to explore the impact of electronic and steric effects on biological activity. The existing bromo and hydroxyl groups significantly influence the ring's reactivity and its potential interactions with protein targets.

Varying Halogen Substituents: The nature of the halogen at the 2-position can be systematically varied. Replacing the bromine with other halogens such as fluorine, chlorine, or iodine would alter the electronic and lipophilic character of the molecule. A study on L-phenylalanine derived Schiff base ligands demonstrated that varying halogen substituents (F, Cl, Br, I) on a salicylaldehyde (B1680747) component significantly impacted the electronic properties of the resulting compounds and their copper complexes. rsc.org This suggests that such substitutions on the this compound scaffold could similarly modulate its biological activity.

Introduction of Alkyl and Nitro Groups: The introduction of small alkyl groups, such as methyl or ethyl, or electron-withdrawing nitro groups at available positions on the aromatic ring can further probe the steric and electronic requirements for activity. These modifications can influence the compound's binding affinity and selectivity for its target.

Table 1: Potential Aromatic Ring Substitutions of this compound

PositionCurrent SubstituentPotential Modifications
2BromoFluoro, Chloro, Iodo
4HydrogenAlkyl (e.g., Methyl, Ethyl), Nitro
6HydrogenAlkyl (e.g., Methyl, Ethyl), Nitro

The propanoic acid side chain offers another locus for structural diversification. Alterations to its length, rigidity, and the introduction of other functional groups can significantly affect the molecule's pharmacokinetic profile and its interaction with target proteins.

Chain Length Variation: The three-carbon propanoic acid chain can be shortened to an acetic acid moiety or lengthened to a butanoic or pentanoic acid chain. This variation in chain length can be crucial for optimal positioning of the carboxylic acid group for interaction with a binding site.

Introduction of Unsaturation: Introducing a double bond into the propanoic acid chain to form a propenoic acid derivative would introduce conformational rigidity. This can be achieved through various synthetic methods, and the resulting E- and Z-isomers could be separated and evaluated for differential activity.

α-Substitution: Introduction of substituents at the α-position of the propanoic acid chain can create chiral centers, and the resulting enantiomers may exhibit different biological activities. A study on substituted phenylpropanoic acids as peroxisome proliferator-activated receptor alpha (PPARα) activators highlighted that the stereochemistry of the α-substituent plays a key role in determining the potency and selectivity of the compounds. nih.gov

The hydroxyl and carboxyl groups are key functional handles for derivatization, allowing for the synthesis of a wide range of esters, amides, and ethers. These modifications can influence the compound's solubility, membrane permeability, and metabolic stability.

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be converted to an ether (e.g., methoxy (B1213986), ethoxy) or an ester. The synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid, as detailed in a patent, suggests that the corresponding 3-(2-bromo-5-methoxyphenyl)propanoic acid would be a feasible synthetic target. mdpi.com

Carboxyl Group Derivatization: The carboxylic acid can be readily converted into a variety of esters (e.g., methyl, ethyl) or amides. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated the synthesis of methyl esters via esterification and the subsequent conversion to hydrazides. nih.gov These hydrazides can be further reacted to form hydrazones, expanding the chemical diversity of the library.

Table 2: Potential Derivatives of Hydroxyl and Carboxyl Functionalities

Functional GroupDerivative TypeExample
HydroxylEther3-(2-Bromo-5-methoxyphenyl)propanoic acid
Ester3-(2-Bromo-5-acetoxyphenyl)propanoic acid
CarboxylEsterMethyl 3-(2-bromo-5-hydroxyphenyl)propanoate
Amide3-(2-Bromo-5-hydroxyphenyl)propanamide
Hydrazide3-(2-Bromo-5-hydroxyphenyl)propanehydrazide

Library Synthesis of this compound Analogues

The systematic exploration of the chemical space around a lead compound is often achieved through the synthesis of a compound library. For this compound, a library of analogues could be generated using combinatorial chemistry approaches, where different building blocks are systematically combined.

Drawing parallels from the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a library could be constructed by first synthesizing a common core structure, such as an ester of this compound. nih.gov This core could then be reacted with a diverse set of amines or alcohols to generate a library of amides or esters. Similarly, the aromatic ring could be further functionalized prior to or after the construction of the propanoic acid side chain, allowing for a wide range of substituents to be incorporated. The synthesis of 2-phenylpropionic acid derivatives, which involved multi-step reactions to introduce various functionalities, provides a model for such a synthetic strategy. nih.gov

Structure-Activity Relationship (SAR) Studies via In Vitro and Computational Analysis

Once a library of analogues is synthesized, the next crucial step is to evaluate their biological activity through in vitro assays. The data generated from these assays form the basis of structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity.

For instance, a study on substituted phenylpropanoic acids as PPARα activators systematically investigated how the nature and stereochemistry of substituents at different positions of the molecule influenced their biological potency and selectivity. nih.gov A similar approach could be applied to the analogues of this compound. By comparing the activity of compounds with different halogen substitutions, varying chain lengths, and diverse functional group derivatives, a comprehensive SAR profile can be established. Research on prenylated polyphenols has also shown that the presence and type of specific functional groups are crucial for their inhibitory activity on melanin (B1238610) production. nih.gov

The insights gained from SAR studies are instrumental in guiding the design of new, more potent, and selective analogues. Computational chemistry plays a vital role in this process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to build predictive models and to visualize the binding of the analogues to their putative biological target.

Computational analysis of analogue series can help in identifying key structural features that are critical for activity and can suggest new modifications to enhance binding affinity. nih.gov For example, Density Functional Theory (DFT) calculations, as used in the study of L-phenylalanine derived Schiff bases, can provide insights into the electronic properties of the molecules and how they are affected by different substituents. rsc.org This information can be used to design analogues with optimized electronic characteristics for improved biological activity. By integrating experimental data with computational modeling, the design of the next generation of analogues can be a more rational and efficient process, accelerating the journey towards a potential therapeutic agent.

Exploration of Bioisosteric Replacements

The principle of bioisosterism, the substitution of atoms or groups with other atoms or groups that have similar physicochemical properties, is a cornerstone of rational drug design. u-tokyo.ac.jp This strategy is employed to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. For this compound, several key functional groups can be considered for bioisosteric replacement to explore and optimize its biological activity.

Halogen and Hydroxyl Group Replacements: According to established principles of bioisosterism, the bromine atom could be interchanged with other halogens such as chlorine or with a thiol group. u-tokyo.ac.jp The substitution of a bromine with a chlorine atom, for example, results in a smaller van der Waals radius and increased electronegativity, which can influence binding affinity and metabolic stability.

The phenolic hydroxyl group is a common hydrogen bond donor and acceptor. It can be replaced by other groups capable of similar interactions, such as an amino group or a thiol group. u-tokyo.ac.jp The successful substitution of a hydroxyl group with an amino group is famously illustrated in the development of the anticancer drug aminopterin (B17811) from folic acid. u-tokyo.ac.jp Furthermore, fluorine can also be considered a bioisostere for the hydroxyl group under certain conditions. u-tokyo.ac.jp

Carboxylic Acid Replacements: The carboxylic acid group is a key acidic center and is often involved in ionic interactions with biological targets. Classical bioisosteres for the carboxylic acid group include other acidic functional groups like phosphonic acids, sulfonic acids, and tetrazoles. These replacements maintain the acidic nature of the moiety while altering its pKa, steric profile, and metabolic fate. More novel and non-classical bioisosteres have also been explored. For instance, research on NMDA antagonists has shown that a 3,4-diamino-3-cyclobutene-1,2-dione group can serve as a unique, achiral bioisostere for an α-amino acid functionality. nih.gov Such innovative replacements could be explored to modify the properties of this compound.

The following table summarizes potential bioisosteric replacements for the key functional groups of the parent compound.

Original Functional Group Potential Bioisosteric Replacement Rationale and Potential Impact Reference
Bromine (-Br)Chlorine (-Cl)Smaller size, higher electronegativity; may alter binding and metabolic profile. u-tokyo.ac.jp
Bromine (-Br)Thiol (-SH)Similar size, different electronic and hydrogen bonding properties. u-tokyo.ac.jp
Hydroxyl (-OH)Amino (-NH₂)Similar size, acts as a hydrogen bond donor; alters basicity. u-tokyo.ac.jp
Hydroxyl (-OH)Thiol (-SH)Similar size, different acidity and hydrogen bonding capability. u-tokyo.ac.jp
Carboxylic Acid (-COOH)Phosphonic Acid (-PO(OH)₂)Maintains acidic character; can form different ionic and hydrogen bonds. nih.gov
Carboxylic Acid (-COOH)Tetrazole (-CN₄H)Acidic proton, metabolically stable, similar spatial arrangement.
Carboxylic Acid (-COOH)3,4-diamino-3-cyclobutene-1,2-dioneA non-classical, achiral isostere that can alter binding geometry. nih.gov

Conformational Analysis of Derivatives and Their Impact on Interactions

The three-dimensional structure, or conformation, of a molecule is critical for its interaction with biological targets such as enzymes and receptors. For flexible molecules like this compound and its derivatives, understanding the preferred conformations and the energy barriers between them is essential for elucidating structure-activity relationships (SAR).

Structure-activity studies on analogous compounds, such as phenylated pyrazoloalkanoic acids, have demonstrated that potency can be highly dependent on the length of the alkanoic acid side chain and its topological relationship with the aromatic rings. nih.gov This highlights the importance of the side chain's conformation in positioning the terminal acidic group for optimal interaction with a receptor.

Computational methods, particularly molecular docking, are powerful tools for studying these conformational preferences and their impact on molecular interactions. researchgate.net In such studies, flexible ligands are docked into the binding site of a target protein, and the resulting binding poses are scored and analyzed. For example, in a study of ketoprofen (B1673614) derivatives, the docked conformations of the compounds within the active sites of cyclooxygenases and matrix metalloproteinases provided a structural basis for their observed biological activities. researchgate.net The root-mean-square deviation (RMSD) between the docked pose of a derivative and a known active ligand can offer insights into how well the derivative mimics the binding mode of the active compound. researchgate.net

Modifications to the structure of this compound can be used to influence its conformational landscape. Introducing steric bulk on the phenyl ring or within the side chain can restrict rotation around certain bonds, favoring specific conformations. Conversely, cyclization of the side chain could lock the molecule into a rigid conformation, which can be a valuable strategy for identifying the bioactive conformation.

The table below outlines how specific structural modifications to derivatives could impact their conformational properties and subsequent biological interactions.

Structural Modification Anticipated Conformational Effect Potential Impact on Interactions Reference
Introduction of a double bond in the propanoic acid side chain (e.g., creating a propenoic acid)Reduces flexibility, creating a more planar and rigid side chain.Locks the carboxylic acid group in a specific spatial orientation, potentially increasing or decreasing binding affinity depending on the target's requirements. mdpi.com
Addition of bulky substituents to the phenyl ringMay create steric hindrance that restricts the rotation of the side chain relative to the ring.Influences the preferred dihedral angle, which can alter the presentation of functional groups to the binding site.
Cyclization of the propanoic acid side chain (e.g., forming an indanone scaffold)Drastically reduces conformational freedom, creating a rigid structure.Can lead to a highly potent compound if the rigid conformation matches the bioactive conformation, or a loss of activity if it does not.
Replacement of the propanoic acid linker with a different chain (e.g., an amino group)Alters the geometry and flexibility of the linker between the phenyl ring and the terminal group.Changes the distance and angular relationship between key pharmacophoric features, impacting binding. nih.gov

Investigation of Biological Activity Mechanisms of 3 2 Bromo 5 Hydroxyphenyl Propanoic Acid

In Vitro Mechanistic Studies on Cellular and Subcellular Levels

There are no published in vitro studies detailing the effects of 3-(2-Bromo-5-hydroxyphenyl)propanoic acid on cellular or subcellular systems. Research on related compounds, such as other hydroxyphenylpropanoic acid derivatives, has explored activities like anticancer and antioxidant effects, but these findings cannot be directly extrapolated to the bromo-substituted compound . nih.gov

No specific data exists in the scientific literature regarding the inhibitory or activatory effects of this compound on any enzyme. While related propanoic acid derivatives have been studied as enzyme inhibitors, for instance, against dopamine (B1211576) beta-hydroxylase or as potential COX inhibitors, no such research has been conducted for this specific molecule. nih.govnih.gov

There is no available research on the binding or modulation of any biological receptor by this compound. Studies on other complex propanoic acid derivatives have shown interactions with various receptors, but this information is not applicable to the specific compound of interest. nih.gov

The scientific literature contains no information about the interaction of this compound with any intracellular signaling pathways.

Computational Modeling of Molecular Interactions

Computational studies are valuable for predicting the interaction between a ligand and its biological target. However, no molecular docking or molecular dynamics simulation studies for this compound have been published. While such studies have been performed for other, more complex propanoic acid derivatives to explore their binding to targets like matrix metalloproteinases and cyclooxygenases, this specific compound has not been the subject of such investigations. technologynetworks.comresearchgate.net

There are no published molecular docking studies for this compound with any identified biological targets.

No molecular dynamics simulations of ligand-target complexes involving this compound are available in the scientific literature.

In Silico Prediction of Bioactivity and Target Elucidation

In the absence of direct experimental data, in silico methods provide a valuable approach to predict the potential biological activities and identify likely molecular targets of this compound. These computational tools utilize the chemical structure of a compound to forecast its pharmacological properties and interactions with biological macromolecules.

Predicted Bioactivities:

Based on its structural similarity to other substituted phenylpropanoic acids, this compound is predicted to exhibit a range of biological activities. The presence of the phenylpropanoic acid scaffold is common in compounds with anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net The bromine and hydroxyl substitutions on the phenyl ring are expected to modulate these activities. For instance, halogenation can sometimes enhance the potency of bioactive compounds. mdpi.com

Target Elucidation through Molecular Docking:

Molecular docking simulations can predict the binding affinity and orientation of a ligand (in this case, this compound) to the active site of a protein. Based on studies of related compounds, potential targets for this compound could include enzymes involved in inflammation and cancer, such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net

For example, studies on 2-(3-benzoylphenyl)propanoic acid derivatives have shown that these molecules can dock into the active sites of both COX-1 and COX-2 enzymes. nih.gov While the exact binding energies for this compound are not determined, its structural similarity suggests a potential for similar interactions.

Table 1: Predicted Bioactivity and Potential Molecular Targets of this compound based on In Silico Analysis of Related Compounds

Predicted BioactivityPotential Molecular Target(s)Basis for Prediction
Anti-inflammatoryCyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Docking studies of related phenylpropanoic acid derivatives showing interaction with COX enzymes. nih.govresearchgate.net
AnticancerMatrix Metalloproteinases (MMPs)In silico studies of similar compounds suggest potential binding to the catalytic domain of MMPs. nih.gov
Antioxidant-The phenolic hydroxyl group is a common feature in antioxidant compounds. nih.govresearchgate.net

Exploration of Specific Biological Pathways Influenced by the Compound

The predicted interactions of this compound with molecular targets like COX and MMP enzymes suggest its potential influence on specific biological pathways.

Inflammatory Pathways:

The cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). By potentially binding to COX enzymes, this compound could modulate the production of prostaglandins, thereby influencing the inflammatory response.

Cancer-Related Pathways:

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. Their activity is crucial for processes like tissue remodeling, but their overexpression is often associated with cancer progression, invasion, and metastasis. nih.gov In silico studies on related compounds suggest that phenylpropanoic acid derivatives can interact with the catalytic domain of MMPs. nih.gov Therefore, this compound might interfere with MMP-mediated pathways, potentially affecting cancer cell migration and invasion.

Additionally, the antioxidant potential conferred by the hydroxyl group could influence pathways related to oxidative stress. Reactive oxygen species (ROS) are implicated in the pathogenesis of various diseases, including cancer. nih.govresearchgate.net By scavenging ROS, this compound could modulate signaling pathways that are sensitive to the cellular redox state.

Comparative Analysis of this compound Activity with Related Compounds

To understand the potential biological profile of this compound, it is useful to compare it with structurally related compounds for which experimental data are available.

Comparison with Hydroxyphenylpropanoic Acids:

Compounds like 3-(3-Hydroxyphenyl)propanoic acid and 3-(2-Hydroxyphenyl)propanoic acid are known metabolites found in humans and are derived from the consumption of dietary polyphenols. genome.jphmdb.ca These compounds are recognized for their antioxidant properties. The addition of a bromine atom to the phenyl ring in this compound is a significant structural modification. Halogenation can influence a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins, potentially leading to enhanced or altered biological activity compared to its non-brominated counterparts.

Comparison with other Substituted Phenylpropanoic Acids:

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer and antioxidant activities. nih.govresearchgate.net In one study, certain derivatives were found to reduce the viability of A549 lung cancer cells and inhibit their migration. nih.gov These findings highlight the potential of the substituted phenylpropanoic acid scaffold as a basis for developing anticancer agents. The specific substitutions on the phenyl ring and the propanoic acid chain are critical in determining the potency and selectivity of these compounds.

A study on 2-(3-benzoylphenyl)propanoic acid derivatives showed moderate anticancer activity against a panel of human tumor cell lines. nih.gov Molecular docking studies suggested that these compounds could bind to both MMPs and COXs, indicating a potential dual-mechanism of action. nih.govresearchgate.net

Table 2: Comparative Overview of Biological Activities of Related Phenylpropanoic Acid Derivatives

CompoundKey Structural FeaturesReported/Predicted Biological ActivitiesReference(s)
This compound Bromine and hydroxyl substitutionPredicted anti-inflammatory, anticancer, and antioxidantInferred from related compounds
3-(3-Hydroxyphenyl)propanoic acidSingle hydroxyl substitutionAntioxidant, metabolite of dietary polyphenols genome.jphmdb.ca
3-(2-Hydroxyphenyl)propanoic acidSingle hydroxyl substitutionAntioxidant, metabolite
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesHydroxyl and amino substitutionAnticancer, antioxidant nih.govresearchgate.net
2-(3-Benzoylphenyl)propanoic acid derivativesBenzoyl substitutionAnti-inflammatory, anticancer nih.govresearchgate.net

Applications of 3 2 Bromo 5 Hydroxyphenyl Propanoic Acid in Organic Synthesis and Chemical Biology

Utilization as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and an aryl bromide—renders 3-(2-Bromo-5-hydroxyphenyl)propanoic acid a potentially valuable building block in synthetic organic chemistry. These groups can be selectively modified to construct more complex molecular architectures.

Precursor in Natural Product Synthesis

While no direct examples of the use of this compound as a precursor in the total synthesis of natural products have been prominently reported, its structural motif is present in various natural compounds. For instance, the related compound 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid, is a natural product found in plants like sweet clover (Melilotus albus and Melilotus officinalis). nih.govmdpi.com The bromo- and hydroxyl-substituted phenylpropanoic acid core of the title compound could theoretically serve as a starting material for the synthesis of complex natural products, particularly those containing a substituted dihydrocoumarin (B191007) or chromane (B1220400) skeleton, through intramolecular cyclization reactions.

The bromine atom provides a handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The hydroxyl and carboxylic acid groups offer sites for esterification, etherification, and amidation, further expanding its synthetic utility.

Intermediate in the Synthesis of Complex Organic Molecules

The multifunctionality of this compound makes it an attractive intermediate for the synthesis of complex organic molecules, including pharmaceutical agents and materials. The related compound, 2-bromo-5-hydroxybenzaldehyde (B121625), is a known reactant in the preparation of various pharmaceutical agents, including inhibitors of PDE4 and Bcl-XL, which are relevant in anti-inflammatory and cancer research. chemicalbook.com This suggests that the propanoic acid derivative could similarly be employed in the construction of biologically active molecules.

For example, the synthesis of novel antimicrobial candidates has been demonstrated using a similar scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid. nih.govmdpi.com This highlights the potential of the phenylpropanoic acid core in developing new therapeutic agents. The bromo-substituted analog could offer advantages in synthetic strategy, allowing for late-stage functionalization to create diverse molecular libraries for drug discovery.

Development of Chemical Probes and Tools

Chemical probes are essential tools in chemical biology for studying biological processes within living systems. The structure of this compound is well-suited for the development of such probes.

Synthesis of Affinity Tags

Affinity tags are biochemical tools used for the purification and detection of proteins. While there is no specific literature detailing the use of this compound for this purpose, its functional groups are amenable to the attachment of moieties that can function as affinity tags. The carboxylic acid can be readily coupled to a protein of interest or to a linker attached to a biotin (B1667282) molecule (a common affinity tag). The aryl bromide could potentially be used in bioorthogonal coupling reactions to attach the probe to a target molecule.

Fluorescent or Isotopic Labeling for Biological Studies

Fluorescent and isotopic labeling are crucial techniques for tracking molecules in biological systems. The this compound scaffold could be modified to incorporate fluorescent dyes or isotopes.

Fluorescent Labeling : The phenolic hydroxyl group can be etherified with a linker attached to a fluorophore. Alternatively, the carboxylic acid can be amidated with an amine-containing fluorescent dye.

Isotopic Labeling : The propanoic acid chain can be synthesized using isotopically labeled precursors (e.g., containing ¹³C or ²H). The bromine atom can also be replaced with a radioactive isotope of bromine (e.g., ⁷⁶Br or ⁷⁷Br) for use in positron emission tomography (PET) imaging studies, although this would require specialized radiochemical synthesis.

Contribution to Novel Scaffold Design in Chemical Biology Research

The design of novel molecular scaffolds is a cornerstone of medicinal chemistry and chemical biology, aiming to create new classes of molecules with unique biological activities. The this compound structure represents a "privileged scaffold" that can be systematically modified to generate libraries of compounds for biological screening.

Research on related phenylpropanoic acid derivatives has demonstrated their potential in developing new therapeutic agents. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated as promising antimicrobial and anticancer candidates. mdpi.comnih.gov These studies underscore the value of the hydroxyphenyl)propanoic acid scaffold in drug discovery. The presence of the bromine atom in this compound provides an additional vector for diversification, allowing for the exploration of chemical space that is not accessible from the non-brominated analog. This could lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

The table below summarizes the properties and potential applications of the title compound and its closely related analogs, illustrating the versatility of this chemical scaffold.

Compound NameMolecular FormulaKey Features & Potential Applications
This compound C₉H₉BrO₃Multifunctional scaffold with sites for cross-coupling (Br), esterification/amidation (COOH), and etherification (OH). Potential as a versatile building block, precursor for chemical probes, and core for novel scaffold design.
3-(2-hydroxyphenyl)propanoic acid (Melilotic acid)C₉H₁₀O₃Natural product, metabolite. nih.govmdpi.com Used as a reference in metabolic studies. The non-brominated core of the title compound.
3-(2-Bromo-5-methoxyphenyl)propanoic acidC₁₀H₁₁BrO₃A close analog where the hydroxyl group is methylated. Useful in synthetic schemes where protection of the hydroxyl group is desired. chemsynthesis.com
2-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃A related benzoic acid derivative. Used as an intermediate in the synthesis of biologically active compounds. sigmaaldrich.com
3-((4-Hydroxyphenyl)amino)propanoic acidC₉H₁₁NO₃Scaffold for developing antimicrobial and anticancer agents. mdpi.comnih.gov

The Role of this compound in Complex Chemical Syntheses Remains Undocumented

Despite a thorough review of scientific literature and patent databases, there is currently no available information on the application of This compound in multi-component reactions (MCRs) for the synthesis of diverse products.

Multi-component reactions are highly valued in organic synthesis and chemical biology for their efficiency in constructing complex molecules from three or more starting materials in a single step. These reactions are known for their atom economy and ability to generate a wide array of structurally diverse compounds, which is particularly useful in drug discovery and materials science.

However, searches for the specific integration of this compound into such reaction schemes, including well-known MCRs like the Ugi or Passerini reactions, did not yield any published research or patents. This suggests that the potential of this particular compound as a building block in MCRs has not yet been explored or, if it has, the results have not been disseminated in publicly accessible formats.

The unique substitution pattern of this compound, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, theoretically offers multiple points for chemical modification. The carboxylic acid could participate as the acid component in classic MCRs, while the hydroxyl group and the bromo-substituted aromatic ring could be involved in subsequent or tandem reactions to further diversify the molecular scaffold.

The absence of data prevents a detailed discussion on its role in generating diverse product libraries, the types of heterocycles or other complex structures that could be formed, or the specific reaction conditions that would be employed. Further research would be necessary to determine the viability and potential advantages of using this compound in the field of multi-component reactions.

Computational and Theoretical Chemistry Studies of 3 2 Bromo 5 Hydroxyphenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 3-(2-Bromo-5-hydroxyphenyl)propanoic acid, these calculations can elucidate its stable geometric structure, electronic charge distribution, and orbital energies, which are key to predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study of this compound would involve optimizing the molecule's geometry to find its lowest energy conformation. This process determines key structural parameters.

The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron behavior. The results would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Illustrative Data) This table contains representative data that would be obtained from a DFT geometry optimization.

Parameter Atom Pair/Trio/Quartet Predicted Value
Bond Lengths
C-Br 1.91 Å
C-O (Phenolic) 1.37 Å
C=O (Carbonyl) 1.22 Å
C-O (Carboxylic) 1.35 Å
Bond Angles
C-C-Br 119.5°
C-C-O (Phenolic) 121.0°
O=C-O (Carboxylic) 124.8°
Dihedral Angle

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis would show that the HOMO is likely distributed across the electron-rich phenyl ring and the hydroxyl group, while the LUMO may be centered on the carboxylic acid group and the C-Br bond, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data) This table presents typical energy values for HOMO, LUMO, and related electronic descriptors that would be calculated.

Parameter Description Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.45
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.21

Computational methods can predict spectroscopic properties, which are invaluable for experimental characterization. By performing frequency calculations on the optimized geometry, one can obtain the theoretical vibrational spectrum (Infrared and Raman). These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the O-H, C=O, and C-Br bonds. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule and its derivatives.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) This table shows a sample of predicted vibrational frequencies and their assignments.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Phenolic) Stretching 3550
O-H (Carboxylic) Stretching 3450
C-H (Aromatic) Stretching 3080
C=O (Carbonyl) Stretching 1715

Conformational Analysis and Energy Landscapes

The flexibility of the propanoic acid side chain means that this compound can exist in multiple conformations. A conformational analysis would be performed by systematically rotating the key dihedral angles—primarily those along the C-C single bonds of the side chain—and calculating the corresponding energy of each conformation.

This process generates a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers (rotamers), while the peaks represent transition states between them. This analysis is essential for understanding the molecule's preferred shape in different environments and its dynamic behavior.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Local reactivity descriptors, such as Fukui functions, can be calculated to identify specific atomic sites most susceptible to electrophilic, nucleophilic, or radical attack. For this molecule, the analysis would likely indicate that the electron-rich aromatic ring is prone to electrophilic substitution, while the carboxylic acid group is a primary site for nucleophilic reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms like oxygen and are the most likely sites for electrophilic attack. In this compound, these would be concentrated on the oxygen atoms of the hydroxyl and carbonyl groups.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the most likely sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive site.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear and intuitive guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding.

In Silico Evaluation of this compound: Interaction Profiles with Hypothetical Biological Targets Remain Unexplored

Despite the growing interest in computational and theoretical chemistry for drug discovery, comprehensive in silico evaluations of the interaction profiles of this compound with hypothetical biological targets are not publicly available in the current scientific literature.

While computational studies, including molecular docking and other in silico methods, are frequently employed to predict the binding affinities and interaction patterns of small molecules with various protein targets, specific research focusing on this compound is absent from published studies.

Searches for molecular docking studies, virtual screening campaigns, or any form of computational analysis detailing the interaction of this specific compound with biological macromolecules have not yielded any specific results. Consequently, there is no data to construct an analysis of its potential binding modes, key interacting amino acid residues, or binding energy calculations with any hypothetical biological targets.

Research on structurally related arylpropanoic acids does exist, providing a broader context for how this class of compounds might interact with biological systems. For instance, studies on other bromo-substituted phenyl derivatives and various propanoic acid compounds have explored their potential as inhibitors of enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs), or their interactions with bacterial and fungal proteins. mdpi.comnih.govnih.gov For example, a study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one investigated its binding affinity with targets such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov However, the structural differences between these molecules and this compound are significant enough that their interaction profiles cannot be directly extrapolated.

The absence of specific in silico studies on this compound means that there are no detailed research findings or data tables to present regarding its interaction with hypothetical biological targets. Such an investigation would be a novel area of research, requiring dedicated computational experiments to be performed.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The efficient and selective synthesis of polysubstituted aromatic compounds like 3-(2-Bromo-5-hydroxyphenyl)propanoic acid is a significant challenge in organic chemistry. Future research will likely focus on developing more sophisticated and sustainable synthetic routes than traditional methods, which may involve harsh conditions or generate significant waste.

Modern synthetic strategies that could be applied include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, offer powerful tools for the precise introduction of the propanoic acid side chain or the bromine atom onto a pre-functionalized phenolic ring.

C-H Activation: Direct C-H activation/functionalization is an increasingly important strategy that could allow for the direct introduction of the propanoic acid moiety onto a brominated phenol (B47542), reducing the number of synthetic steps.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of this compound and its derivatives.

Biocatalysis: Employing enzymes to catalyze specific steps, such as the selective hydroxylation or bromination of a precursor molecule, could lead to more environmentally friendly and highly selective synthetic pathways.

Synthetic ApproachPotential AdvantagesKey Considerations
Palladium-Catalyzed Cross-Coupling High efficiency, good functional group tolerance, well-established.Catalyst cost, removal of metal residues from the final product.
Direct C-H Activation Atom economy, reduced number of synthetic steps.Regioselectivity, requirement for directing groups.
Flow Chemistry Precise reaction control, improved safety, scalability.Initial setup cost, potential for clogging with solid byproducts.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope.

Discovery of Uncharted Biological Mechanisms

The biological activities of brominated phenolic compounds are diverse, ranging from antimicrobial and antioxidant to enzyme inhibition. nih.govresearchgate.net The specific arrangement of the bromo, hydroxyl, and propanoic acid groups in this compound suggests several plausible, yet unexplored, biological roles.

Future research should investigate:

Enzyme Inhibition: The phenolic hydroxyl and carboxylic acid moieties are common features in enzyme inhibitors. This compound could be screened against various enzyme classes, such as proteases, kinases, and oxidoreductases, to identify potential therapeutic targets. The presence of the bromine atom can enhance binding affinity and selectivity.

Antimicrobial Activity: Many halogenated phenols exhibit potent antibacterial and antifungal properties. researchgate.net Investigations into the effect of this compound on a panel of pathogenic microbes could reveal new antimicrobial leads.

Antioxidant and Anti-inflammatory Effects: Phenolic compounds are well-known for their ability to scavenge free radicals. researchgate.net Studies could quantify the antioxidant capacity of this molecule and its ability to modulate inflammatory pathways, for example, by inhibiting cyclooxygenase (COX) enzymes.

Ion Channel Modulation: The interaction of small molecules with ion channels is a key mechanism for regulating cellular excitability. The specific stereochemistry of this compound might allow it to selectively interact with certain ion channels.

Development of Advanced Derivatization Strategies

Derivatization of a lead compound is a crucial step in drug discovery, allowing for the optimization of its pharmacological properties. The functional groups of this compound—the phenolic hydroxyl, the carboxylic acid, and the aromatic ring—offer multiple handles for chemical modification. nih.govmdpi.com

Advanced derivatization could involve:

Esterification and Amidation: Conversion of the carboxylic acid to a variety of esters and amides can modulate the compound's solubility, cell permeability, and metabolic stability.

Etherification: Modification of the phenolic hydroxyl group to form ethers can alter the compound's hydrogen-bonding capacity and pharmacokinetic profile.

Aromatic Ring Functionalization: Further substitution on the aromatic ring, if synthetically feasible, could lead to derivatives with altered electronic properties and steric profiles, potentially enhancing target engagement.

Prodrug Approaches: The carboxylic acid or hydroxyl group could be masked with a promoiety that is cleaved in vivo to release the active drug, which can improve oral bioavailability.

Derivatization SiteType of DerivativePotential Impact
Carboxylic Acid Esters, AmidesImproved lipophilicity, altered solubility, prodrug potential.
Phenolic Hydroxyl Ethers, EstersModified hydrogen bonding, altered metabolic stability.
Aromatic Ring Further Halogenation, NitrationModified electronic properties, enhanced binding interactions.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, the design of novel compounds, and the optimization of synthetic routes. tandfonline.comresearchgate.net

For this compound, AI and ML could be applied to:

Predict Biological Activity: ML models trained on large datasets of known bioactive molecules can predict the potential biological targets and activities of this compound and its derivatives. tandfonline.com

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. ufl.eduuva.nl

Retrosynthesis Planning: AI tools can propose and evaluate potential synthetic pathways, accelerating the discovery of efficient and cost-effective manufacturing processes.

Structure-Activity Relationship (SAR) Analysis: By analyzing the data from derivatization studies, ML algorithms can identify the key structural features responsible for biological activity, guiding further optimization efforts.

Potential for Bio-Inspired Synthesis Approaches

Nature has evolved a vast arsenal (B13267) of enzymes that can perform complex chemical transformations with high selectivity and under mild conditions. Bio-inspired synthesis aims to harness this enzymatic power for chemical production. researchgate.netnih.govacs.org

For this compound, promising bio-inspired approaches include:

Halogenases: The use of specific halogenating enzymes could allow for the regioselective bromination of a hydroxyphenylpropanoic acid precursor, offering a green alternative to traditional chemical halogenation methods that often require harsh reagents. researchgate.netnih.govacs.org

Engineered Biosynthetic Pathways: It may be possible to engineer a microorganism to produce this compound or a close precursor from simple feedstocks by introducing and optimizing a heterologous biosynthetic pathway. nih.gov

Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps can be employed, where an enzyme is used for a particularly challenging transformation, such as a stereoselective reaction, within a larger chemical synthesis workflow.

Challenges and Opportunities in Further Academic Research of this compound

While the future of research into this compound is filled with exciting possibilities, several challenges must be addressed.

Challenges:

Data Scarcity: The primary challenge is the current lack of experimental data on the synthesis, properties, and biological activity of this specific compound.

Synthetic Complexity: The development of a scalable, cost-effective, and environmentally friendly synthesis is a significant hurdle that needs to be overcome. mdpi.com

Bioavailability: Phenolic compounds often suffer from poor oral bioavailability, which can limit their therapeutic potential. nih.gov

Opportunities:

Novelty: The unexplored nature of this compound means that any new findings will be highly novel and could open up entirely new areas of research.

Interdisciplinary Collaboration: The study of this molecule will require a collaborative effort between synthetic chemists, biochemists, pharmacologists, and computational scientists.

Potential for High-Impact Discoveries: Given the known bioactivities of related compounds, there is a tangible possibility that this compound or its derivatives could possess significant and useful biological properties, leading to the development of new drugs or research tools. nih.govmdpi.com

Q & A

Q. What strategies prevent degradation during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C, protected from light (bromine’s photolability). Lyophilization enhances stability for long-term storage. Monitor purity via periodic LC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.